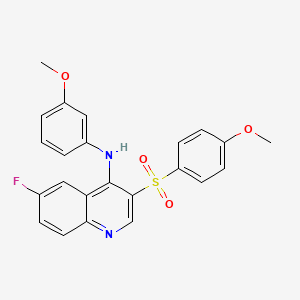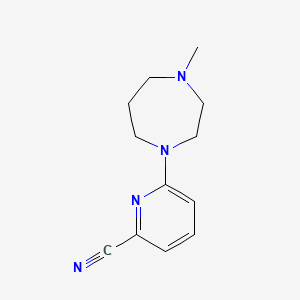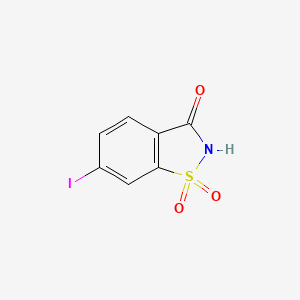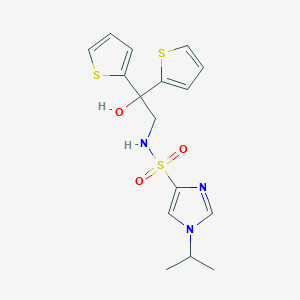
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a furan ring, a dimethylamino group, and an acrylamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group. Acrylamide is a compound with a functional group that consists of a vinyl group flanked by an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring would introduce a degree of aromaticity into the molecule . The dimethylamino group would likely introduce some basicity, given the presence of the nitrogen atom. The acrylamide group could potentially introduce some polarity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring, being aromatic, might undergo reactions typical of aromatic compounds . The dimethylamino group could potentially undergo reactions typical of amines. The acrylamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the furan ring, the dimethylamino group, and the acrylamide group. The furan ring might contribute to the compound’s aromaticity . The dimethylamino group might contribute to the compound’s basicity. The acrylamide group might contribute to the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Crystal structures of related N-tosylacrylamide compounds have been studied to understand their molecular conformation and interactions. These studies reveal the spatial arrangement of molecules and the nature of hydrogen bonding, which is crucial for understanding the properties and reactivity of similar acrylamide compounds (Cheng et al., 2016).
Interaction with Proteins
Research on p-hydroxycinnamic acid amides, which share structural similarities with the compound , has explored their interactions with bovine serum albumin (BSA). This involves investigating fluorescence binding to understand the compound's potential for drug delivery systems or as a bioactive molecule (Meng et al., 2012).
Green Chemistry Synthesis
The compound has been synthesized under microwave radiation in a study exploring green chemistry approaches. This method highlights the potential for environmentally friendly synthesis techniques in creating similar acrylamide derivatives (Jimenez et al., 2019).
Antitumor Activity
Studies have investigated the synthesis of related acrylamide derivatives for their antitumor activities. This research contributes to the development of new therapeutic agents against specific cancer cell lines, showcasing the pharmaceutical applications of acrylamide derivatives (Fahim et al., 2019).
Material Science Applications
Acrylamide derivatives, including those with dimethylamino groups, have been used to create color-formers for carbonless imaging. This application demonstrates the versatility of acrylamide compounds in material science, particularly in the development of responsive and adaptive materials (Katritzky et al., 1997).
Molecular Recognition
Research has shown that acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is significant for applications in separation processes and chemical sensing (Sawada et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Research into compounds like this one could potentially yield interesting results, given the presence of the furan ring, the dimethylamino group, and the acrylamide group. These groups are all found in a variety of biologically active compounds, so a compound containing all three could potentially have interesting biological activity .
Eigenschaften
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAOXAZBWMKPRK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)

![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)
![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)





